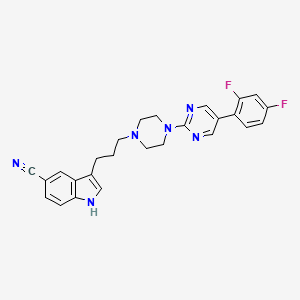
Sert-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SERT-IN-2 is a potent inhibitor of the serotonin transporter, with an inhibitory concentration (IC50) of 0.58 nanomolar. This compound has shown promising efficacy as an antidepressant and demonstrates favorable bioavailability of 83.28% in rats. It is capable of crossing the blood-brain barrier, making it a significant candidate for neurological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SERT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route typically involves:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as recrystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: SERT-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
SERT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying serotonin transporter inhibition.
Biology: Investigated for its effects on serotonin levels in various biological systems.
Medicine: Explored as a potential antidepressant with rapid onset of action.
Industry: Utilized in the development of new therapeutic agents targeting the serotonin transporter .
Mechanism of Action
SERT-IN-2 exerts its effects by inhibiting the serotonin transporter, thereby preventing the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic signaling. The compound targets the central substrate-binding site of the serotonin transporter, stabilizing its outward-open conformation and inhibiting serotonin transport .
Similar Compounds:
Paroxetine: Another serotonin transporter inhibitor with similar antidepressant effects.
Fluoxetine: A widely used selective serotonin reuptake inhibitor with a longer onset of action.
Sertraline: Known for its efficacy in treating depression and anxiety disorders.
Uniqueness of this compound: this compound stands out due to its rapid onset of action and high bioavailability. Unlike other serotonin transporter inhibitors, this compound can cross the blood-brain barrier efficiently, making it a promising candidate for treating neurological conditions .
Properties
Molecular Formula |
C26H24F2N6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[3-[4-[5-(2,4-difluorophenyl)pyrimidin-2-yl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C26H24F2N6/c27-21-4-5-22(24(28)13-21)20-16-31-26(32-17-20)34-10-8-33(9-11-34)7-1-2-19-15-30-25-6-3-18(14-29)12-23(19)25/h3-6,12-13,15-17,30H,1-2,7-11H2 |
InChI Key |
MONCKXMZFAXBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=NC=C(C=N4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


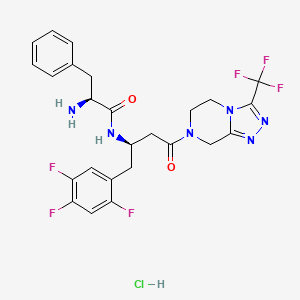
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)

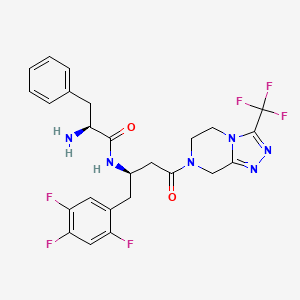
![(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B10857058.png)
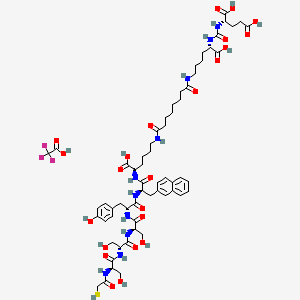


![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)

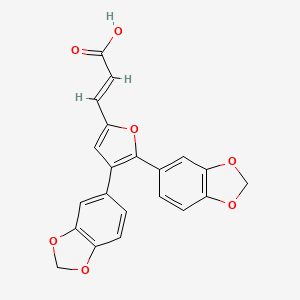
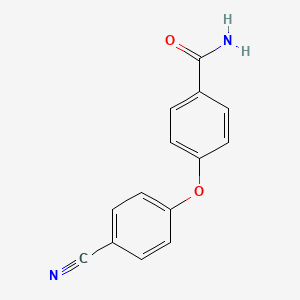
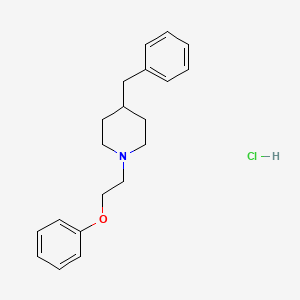
![3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10857109.png)
